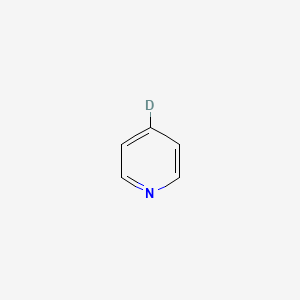

吡啶-4-D1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

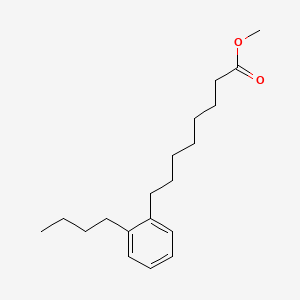

Pyridine-4-D1 is a compound with the molecular formula C5H5N . It is also known by other names such as 4-Deuteriopyridine, Pyridine-4-d, and 4-deutero pyridine .

Synthesis Analysis

While specific synthesis methods for Pyridine-4-D1 were not found, there are studies on the synthesis of pyridine derivatives . For instance, a study reported the synthesis of pyridine and thienopyridine derivatives as antimicrobial agents .Molecular Structure Analysis

The molecular structure of Pyridine-4-D1 consists of a pyridine ring with a deuterium atom at the 4th position . The InChI string for Pyridine-4-D1 isInChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D . Chemical Reactions Analysis

While specific chemical reactions involving Pyridine-4-D1 were not found, there are studies on the chemical reactions of pyridine derivatives . For example, a study reported the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis

Pyridine-4-D1 has a molecular weight of 80.11 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Topological Polar Surface Area is 12.9 Ų .科学研究应用

催化和氧化机理:吡啶增强了钯(0)的需氧氧化,同时抑制钯(II)氧化醇,为设计更有效的需氧氧化催化剂提供了见解 (斯坦霍夫和施塔尔,2002 年)。

NMR 探测和酸强度测定:氘代吡啶(吡啶-d5)被广泛用于测定固体催化剂的酸强度,其 1H 化学位移与固体酸的布朗斯台德酸强度相关 (郑等人,2007 年)。

振动光谱和分子结构研究:吡啶及其氘代衍生物(包括吡啶-4-d1)的面内振动已被研究以了解它们的分子结构 (哈萨尼和基拉尔,1980 年)。

与二氯甲烷的相互作用:吡啶衍生物在环境条件下与二氯甲烷反应形成亚甲双吡啶二氯化物化合物。对于同时使用这些物质的应用,这一发现具有重要意义 (鲁丁、沃尔特和瓦姆瑟,2010 年)。

水处理中的降解:使用介电势垒放电系统从饮用水中去除吡啶,突出了其在水中处理氮杂环化合物的作用 (李等人,2017 年)。

镧系簇中的光致发光:吡啶衍生物有助于镧系簇的磁性和光学性质,这在材料科学中很有用 (亚历山德罗普洛斯等人,2011 年)。

醇的酰化:吡啶盐酸衍生物作为无碱条件下醇酰化的可回收催化剂 (刘等人,2014 年)。

功能化反应:吡啶衍生物使用杂环季磷盐进行功能化,这对于在药物和其他应用中创建一系列化学键至关重要 (多莱夫斯基、希尔顿和麦克纳利,2017 年)。

分子结构修订:对氘代吡啶(包括吡啶-4-d)的微波光谱的研究导致吡啶分子结构的修订 (马塔、昆塔纳和索伦森,1977 年)。

配位聚合物中的发光探针:某些具有吡啶衍生物的配位聚合物可以作为选择性发光探针,这在传感器技术中很重要 (赵等人,2004 年)。

聚合物的合成和表征:吡啶衍生物用于合成具有材料科学潜在应用的新型聚合物 (廖、王和张,2007 年)。

光催化降解研究:TiO2 对水中吡啶的光催化降解已被研究,这与环境净化和水处理过程有关 (马亚德-迪皮等人,1994 年)。

安全和危害

未来方向

属性

IUPAC Name |

4-deuteriopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-MICDWDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-4-D1 | |

Q & A

Q1: What structural information about Pyridine-4-D1 can be derived from the provided research papers?

A1: Pyridine-4-D1 is a deuterated form of pyridine where a single hydrogen atom is replaced with deuterium. The research primarily focuses on its spectroscopic properties. For instance, analysis of the 0-0 band in the near ultraviolet π*–n transition yielded the following rotational constants: A′ = 0.19843 ± 0.00008 cm−1, B′ = 0.17957 ± 0.00008 cm−1, C′ = 0.09426 ± 0.00020 cm−1 []. These constants are slightly smaller than the ground state constants, suggesting a minor increase in molecular dimensions upon excitation. Additionally, researchers have utilized a modified Urey-Bradley force field to analyze the normal coordinates of planar vibrations in Pyridine-4-D1 and its isomers, providing insights into its vibrational modes [].

Q2: How does the molecular structure of Pyridine-4-D1 influence its behavior in liquid solutions?

A2: The deuterium substitution in Pyridine-4-D1 plays a significant role in understanding its rotational and translational motions within liquid solutions. Researchers have studied the pressure dependence of deuteron spin-lattice relaxation times in Pyridine-4-D1 and other monosubstituted benzenes []. This research revealed a correlation between the anisotropy parameter (κ), which describes the coupling between rotational and translational motions, and the van der Waals volume of the substituent. Therefore, the size and shape of the deuterium atom in Pyridine-4-D1 directly influence its interactions with surrounding molecules and its overall mobility in solution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)

![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)

![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)